4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The naphthalene moiety can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- **1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
4-(3,4-Dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide is unique due to its combination of a thiazole ring, naphthalene moiety, and dimethylphenyl group This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S.BrH/c1-14-10-11-17(12-15(14)2)20-13-24-21(23-20)22-19-9-5-7-16-6-3-4-8-18(16)19;/h3-13H,1-2H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECIWDCBMCDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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